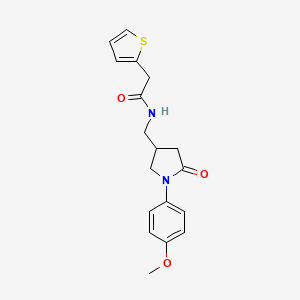

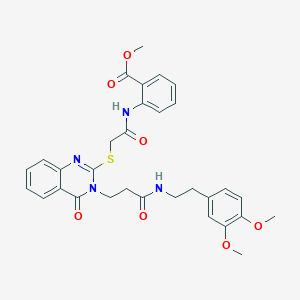

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agricultural chemistry .

Molecular Structure Analysis

The compound has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrazolone ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Pyrazolones can undergo various chemical reactions, including cycloaddition, substitution, and oxidation reactions . The furan ring can also participate in Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the furan ring might make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Compounds

This compound serves as a precursor in the synthesis of highly functionalized trifluoromethyl 2H-furans. Utilizing a copper-catalyzed cascade cyclic reaction with N-tosylhydrazones, it allows the creation of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. These derivatives are significant due to their quaternary stereogenic center, which is formed as single diastereomers .

Spectral Characterization and Electrochemical Studies

The compound’s derivatives have been extensively characterized using various spectroscopic techniques such as 1D and 2D NMR, and high-resolution mass spectrometry. This has unveiled their conformational equilibrium, which is crucial for understanding their electrochemical properties. The UV-visible absorption spectra and cyclic voltammetry studies indicate that these compounds can undergo quasi-reversible oxidation and reduction processes, which is valuable for applications in molecular electronics .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(furan-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVCQTSBQQLBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)

![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)

![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)